CGS 20625
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1,6,8-trien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-13-9-7-12(8-10-13)21-18(22)15-11-19-16-6-4-2-3-5-14(16)17(15)20-21/h7-11,20H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXQFIFWUEVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4CCCCCC4=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912046 | |
| Record name | 2-(4-Methoxyphenyl)-1,6,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111205-55-1 | |
| Record name | Cgs 20625 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111205551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenyl)-1,6,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGS-20625 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9Q4R9S81O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Interactions of Cgs 20625
Ligand Binding Studies and Equilibrium Constants
Ligand binding studies are crucial for characterizing the affinity of compounds for their target receptors. Equilibrium constants, such as the dissociation constant (KD), provide a quantitative measure of binding affinity and are essential for comparative analyses uam.es. For agonists, the effective equilibrium constant (Keff) measured in binding experiments is influenced by both the microscopic affinity (KA) for the binding site and the compound's efficacy (E) in inducing a conformational change in the receptor ucl.ac.ukresearchgate.net.
Inhibition of [3H]-flunitrazepam Binding to Central Benzodiazepine (B76468) Receptors (IC50 = 1.3 nM)
CGS 20625 has been consistently shown to potently inhibit the binding of the radioligand [3H]-flunitrazepam to central benzodiazepine receptors, with an inhibitory concentration 50% (IC50) value of 1.3 nM medchemexpress.commedchemexpress.commedchemexpress.comnih.gov. This indicates its high affinity for this binding site. Beyond the central benzodiazepine receptor, this compound exhibits weak affinity for peripheral benzodiazepine receptors, with IC50 values ranging from 0.68 to 2.25 μM, and very low affinity for GABA binding sites, with IC50 values exceeding 10,000 μM .
Table 1: this compound Binding Affinities
| Target | Binding Parameter | Value |
| Central Benzodiazepine Receptors | IC50 | 1.3 nM medchemexpress.commedchemexpress.commedchemexpress.comnih.gov |
| Peripheral Benzodiazepine Receptors | IC50 | 0.68 - 2.25 μM |
| GABA Binding Sites | IC50 | > 10,000 μM |
Determination of Ki Values
The IC50 values obtained from inhibition binding assays can be converted to equilibrium dissociation constants (Ki values) using the Cheng-Prusoff relationship, which incorporates the KD value of the radioligand meduniwien.ac.at. In studies using [3H]-flunitrazepam, the KD values were determined to be 3.8 ± 0.4 nM for C57BL/6J mice and 7.9 ± 0.2 nM for γ2F77I mice meduniwien.ac.at.
Research investigating the impact of a phenylalanine (F) to isoleucine (I) point mutation at position 77 in the γ2 subunit (γ2F77I) of GABAA receptors revealed a significant reduction in the potency of this compound. Specifically, the potency of this compound for inhibiting [3H]-flunitrazepam binding was reduced 10-20-fold in γ2F77I mice compared to wild-type C57BL/6J mice meduniwien.ac.at. This finding underscores the critical role of the γ2F77 residue in facilitating the high-affinity binding of this compound to the GABAA receptor meduniwien.ac.at.
Table 2: [3H]-Flunitrazepam KD Values
| Mouse Strain | KD Value ([3H]-Flunitrazepam) |
| C57BL/6J | 3.8 ± 0.4 nM meduniwien.ac.at |
| γ2F77I | 7.9 ± 0.2 nM meduniwien.ac.at |
Molecular Mechanisms of Action Beyond GABAA Receptors
Beyond its well-characterized interactions with GABAA receptors, this compound has been reported to engage with other molecular targets. Notably, it exhibits some interaction with the Translocator Protein (TSPO) researchgate.net.
Potential Interaction with Translocator Protein (TSPO)
The Translocator Protein (TSPO), an 18 kDa protein, was historically referred to as the "peripheral benzodiazepine receptor" (PBR) researchgate.netmdpi.com. TSPO is predominantly located on the outer mitochondrial membrane mdpi.comnih.gov. Its physiological functions include the regulation of neurosteroid synthesis, a process in which it facilitates the transport of cholesterol into mitochondria, representing the rate-limiting step in neurosteroidogenesis researchgate.netnih.gov. Given its crucial role in neurosteroid production, TSPO is considered a promising target for the development of novel anxiolytic drugs researchgate.net. The observed interaction of this compound with TSPO suggests a potential additional mechanism contributing to its anxiolytic properties, independent of its direct GABAA receptor modulation researchgate.net.
Structure-Activity Relationships of Pyrazolopyridine Compounds
This compound belongs to the pyrazolopyridine class of compounds nih.govwikipedia.orgnih.govresearchgate.netcapes.gov.brmeduniwien.ac.atstekom.ac.idnih.gov. The investigation of structure-activity relationships (SAR) for pyrazole (B372694) derivatives is fundamental for the rational design of compounds with specific biological activities researchgate.net. Variations in substituents at the carbon atoms (C3, C4, C5) and nitrogen atoms (N1, N2) of the pyrazole ring can profoundly influence the compound's reactivity and biological activity researchgate.net. These substitutions can modulate the electronic characteristics of the pyrazole ring, thereby affecting the physicochemical and pharmacokinetic properties of the derivatives researchgate.net. For this compound, its alicyclic moiety has been specifically noted for enhancing its potency at GABAA receptors containing the γ1 subunit, distinguishing its effects from those of other benzodiazepines wikipedia.org. Research efforts have focused on synthesizing and analyzing the SAR of various pyrazolopyridine derivatives to understand and optimize their pharmacological profiles mdpi.com.
Influence of Alicyclic Moiety on Potency
A key structural feature influencing the pharmacological properties of this compound is its alicyclic moiety. This structural component is responsible for the compound's more pronounced potency at GABA-A receptor types containing the γ1 subunit when compared to conventional benzodiazepines. wikipedia.orgguidetopharmacology.orgwikipedia.org The γ1 subunits are notably expressed at higher levels within the central amygdala. wikipedia.orgguidetopharmacology.org
Detailed studies on recombinant GABA-A receptors have provided insights into the efficiency and potency of this compound across different subunit compositions. This compound is recognized as a highly efficient positive modulator of α1β2γ1 receptors. mims.com Its efficiency in enhancing GABA-induced chloride currents (I_GABA) varies depending on the receptor subunit composition: it enhances I_GABA in α1β2γ2S receptors by 775 ± 17%, in α1β2γ1 receptors by 526 ± 14%, and in α1β2 receptors by 157 ± 17%. uni.lu The half-maximal enhancement (EC₅₀) for α1β2γ1 receptors is approximately 20 μM. mims.com
In histaminergic neurons, the modulatory efficacy of this compound was observed to be three times lower than in recombinant α1β2γ1 receptors. mims.com Specifically, the EC₅₀ for zinc-sensitive TMN neurons (which are γ-subunit-deficient) was 1.1 ± 0.1 μM, while for zinc-resistant TMN neurons, it was 3.4 ± 0.4 μM. mims.com The potency of this compound at γ1-containing GABA-A receptors is reported to be lower than at γ2-containing receptors. mims.com
The following table summarizes the modulatory effects of this compound on different GABA-A receptor subtypes:
| GABA-A Receptor Subtype | EC₅₀ (μM) | Maximum I_GABA Enhancement (%) |
| α1β2γ1 | ~20 mims.com | 526 ± 14 uni.lu |
| α1β2γ2S | N/A | 775 ± 17 uni.lu |
| α1β2 | N/A | 157 ± 17 uni.lu |
| Zinc-sensitive TMN neurons | 1.1 ± 0.1 mims.com | N/A |
| Zinc-resistant TMN neurons | 3.4 ± 0.4 mims.com | N/A |
Analog Synthesis and Structure-Activity Optimization
This compound belongs to the pyrazolopyridinone class of compounds, which, along with pyrazoloquinolinones like CGS 9895, are known to interact with GABA-A receptors. wikidoc.orgwikipedia.org The ability of this compound and CGS 9895 to bind to both α+/γ− and α+/β− sites, acting as null modulators at the high-affinity benzodiazepine site and positive allosteric modulators at the lower-affinity α+/β− interface, highlights the complexity of their structure-activity relationships. wikidoc.orgwikipedia.org
Research into structural analogues of CGS 9895, which share similarities with this compound, has focused on their capacity to modulate effects via the α+β− interface. wikidoc.org A notable finding in structure-activity optimization is that a single mutation, specifically in the α1β3D1 receptor, can lead to a significant left shift in the EC₅₀ for this compound, approximately 7-fold compared to the wild type receptor. wikipedia.org This observation underscores the sensitivity of this compound's activity to subtle structural changes within the receptor binding site, suggesting avenues for optimizing its potency and selectivity through targeted analog synthesis.
Preclinical Pharmacological Investigations of Cgs 20625
In Vitro Electrophysiological Studies
Electrophysiological studies are crucial for understanding the direct interactions of compounds with ion channels and receptors at a cellular level. CGS 20625 has been thoroughly investigated for its modulation of gamma-aminobutyric acid (GABA) type A (GABAA) receptors.
Modulation of GABA-Induced Chloride Currents
This compound has been shown to significantly enhance GABA-induced chloride currents (IGABA) in various GABAA receptor subtypes. At a concentration of 1 µM, this compound was able to significantly enhance IGABA in α1β2γ1 receptors, demonstrating an enhancement greater than 20%. meduniwien.ac.atnih.govcapes.gov.brresearchgate.net Among several compounds tested, this compound displayed the highest efficiency in enhancing IGABA. Specifically, at 100 µM, it enhanced IGABA in α1β2γ2S receptors by 775 ± 17%, in α1β2γ1 receptors by 526 ± 14%, and in α1β2 receptors by 157 ± 17% (p < 0.05). meduniwien.ac.atnih.govcapes.gov.brresearchgate.netacs.org
Concentration-Effect Curves on GABAA Receptor Subtypes
Concentration-effect curves for this compound on different GABAA receptor subtypes reveal its potency and efficacy. The half-maximal effective concentrations (EC50) and corresponding Hill coefficients (nH) for this compound on specific receptor compositions are detailed in the table below. This compound demonstrated an EC50 of 11.2 ± 0.7 µM with an nH of 1.8 ± 0.1 for α1β2γ2S receptors, 23.7 ± 6.8 µM with an nH of 0.9 ± 0.1 for α1β2γ1 receptors, and 4.3 ± 1.2 µM with an nH of 1.4 ± 0.2 for α1β2 receptors. meduniwien.ac.at While this compound is a highly efficient positive modulator of α1β2γ1 receptors, its potency (EC50 ≈ 20 µM) for these receptors was approximately 200 times lower than that of triazolam and 10 to 20 times lower than other benzodiazepines. researchgate.netresearchgate.net At concentrations equal to or greater than 300 µM, a weaker enhancement of GABA-induced chloride flux was observed compared to 100 µM for all subunit compositions. meduniwien.ac.atresearchgate.netresearchgate.net
Table 1: Concentration-Effect Parameters of this compound on GABAA Receptor Subtypes
| Receptor Subtype | EC50 (µM) | Hill Coefficient (nH) | Maximum Enhancement of I |
| α1β2γ2S | 11.2 ± 0.7 | 1.8 ± 0.1 | 775 ± 17 |
| α1β2γ1 | 23.7 ± 6.8 | 0.9 ± 0.1 | 526 ± 14 |
| α1β2 | 4.3 ± 1.2 | 1.4 ± 0.2 | 157 ± 17 |
Effects on Recombinant GABAA Receptors Expressed in Xenopus Laevis Oocytes
Studies on this compound's effects on recombinant GABAA receptors were carried out by expressing α1β2γ1-GABAA receptors in Xenopus laevis oocytes. meduniwien.ac.atnih.govcapes.gov.brresearchgate.net The two-microelectrode voltage-clamp method, coupled with a fast perfusion system, was utilized to analyze the modulation of GABA-induced chloride currents. meduniwien.ac.atnih.govcapes.gov.brresearchgate.netnih.gov this compound was among the compounds that exhibited significant potency and efficiency in modulating these receptors. meduniwien.ac.atnih.govcapes.gov.br The effects observed were predominantly attributed to the α1β2γ1 receptors, with this compound showing higher enhancement of IGABA in α1β2γ1 than in α1β2 receptors. researchgate.net The potency and efficiency of this compound for modulating IGABA were generally smaller for α1β2γ1 than for α1β2γ2S receptors, and its effects on α1β2γ1 receptors could not be blocked by flumazenil (B1672878). nih.govcapes.gov.brresearchgate.net
In Vivo Behavioral Pharmacology
Beyond its molecular interactions, this compound has been evaluated in various animal models to understand its behavioral effects, particularly its anxiolytic and anticonvulsant activities.
Anxiolytic Activity in Animal Models
This compound has demonstrated significant anxiolytic activity in animal models. In the Cook-Davidson paradigm, a model for assessing anxiolytic effects, this compound selectively increased conflict responding with a minimal effective dose of 0.3 mg/kg orally, which was notably lower than the 3.0 mg/kg orally required for diazepam. researchgate.netnih.gov Unlike classical benzodiazepines such as diazepam, this compound showed minimal sedative effects, even at high doses (e.g., up to 100 mg/kg orally had no effect on variable interval responding, and up to 300 mg/kg orally showed no sedative activity). researchgate.netnih.govwikipedia.org Furthermore, this compound did not affect rotorod performance at doses up to 100 mg/kg orally, indicating an absence of overt muscle relaxation, nor did it potentiate the action of ethanol (B145695) in this behavioral paradigm. researchgate.netnih.govwikipedia.org Its anxiolytic profile without significant sedation or muscle relaxation distinguishes it from classical benzodiazepines. wikipedia.orgresearchgate.netresearchgate.net
Anticonvulsant Effects in Animal Models
This compound has also exhibited anticonvulsant properties in preclinical animal tests. It was found to be efficacious in preventing pentylenetetrazol (PTZ)-induced seizures, with an ED50 of 0.7 mg/kg orally. nih.govmedchemexpress.comtargetmol.com However, its efficacy against picrotoxin-induced seizures was less pronounced, with no clear dose-response relationship. nih.gov Importantly, this compound had no effect on either strychnine (B123637) or electroshock-induced convulsions at doses up to 300 mg/kg orally. nih.gov This selective anticonvulsant profile suggests a specific mechanism of action related to its interaction with GABAA receptors. epi.ch
Research in Pentylenetetrazol-Induced Seizure Models
Preclinical studies have demonstrated the efficacy of this compound in preventing seizures induced by pentylenetetrazol (PTZ). In these models, this compound effectively prevented PTZ-induced seizures with an effective dose 50 (ED50) of 0.7 mg/kg when administered orally. uni.lumims.com However, its efficacy was notably less pronounced against picrotoxin-induced seizures, and it showed no effect on convulsions induced by strychnine or electroshock, even at high doses up to 300 mg/kg p.o. uni.lumims.com This suggests a selective anticonvulsant action, primarily against PTZ-mediated seizure activity.
Table 1: Efficacy of this compound in Seizure Models
| Seizure Model (Inducing Agent) | Efficacy of this compound | ED50 (mg/kg p.o.) |
| Pentylenetetrazol (PTZ) | Efficacious | 0.7 uni.lumims.com |
| Picrotoxin | Less efficacy | Not clearly defined uni.lumims.com |
| Strychnine | No effect | >300 uni.lumims.com |
| Electroshock | No effect | >300 uni.lumims.com |
Blockade of Pentylenetetrazol Discriminative Cue
This compound has been shown to block the discriminative cue produced by pentylenetetrazol. In vivo, this compound achieved this blockade with an ED50 of 1.7 mg/kg p.o. uni.lumims.com Pentylenetetrazol is known to produce an interoceptive discriminative stimulus in rats, which can be mimicked by anxiogenic drugs and antagonized by anxiolytic compounds. guidetoimmunopharmacology.org This finding further supports the anxiolytic-like properties of this compound.
Discriminative Stimulus Effects in Rodents
In studies evaluating discriminative stimulus effects in rodents, this compound exhibited properties similar to benzodiazepines, particularly at lower intensities of the stimulus. Specifically, the low-dose stimulus effect of diazepam generalized to this compound in rats. This indicates that this compound shares some interoceptive cues with classical benzodiazepines, albeit with a distinct pharmacological profile.
Evaluation in Conflict Paradigms
This compound demonstrated significant anxiolytic activity in conflict paradigms. In the Cook-Davidson paradigm, the compound selectively increased conflict responding with a minimal effective dose (MED) of 0.3 mg/kg p.o. uni.lumims.com This potency is notable when compared to diazepam, which required a higher dose of 3.0 mg/kg p.o. to produce a similar effect in this paradigm. uni.lumims.com
Table 2: Anxiolytic Activity in Cook-Davidson Conflict Paradigm
| Compound | Minimal Effective Dose (MED) (mg/kg p.o.) |
| This compound | 0.3 uni.lumims.com |
| Diazepam | 3.0 uni.lumims.com |
Assessment of Sedative and Muscle Relaxant Properties
A key characteristic distinguishing this compound from traditional benzodiazepines is its minimal sedative and muscle relaxant properties. guidetopharmacology.org
Lack of Sedative Effects at High Doses
Even at high doses, this compound showed no significant sedative effects. It had no impact on variable interval responding at doses as high as 100 mg/kg p.o., suggesting minimal sedation. uni.lumims.com Furthermore, this compound did not produce a marked effect on locomotor behavior, did not potentiate hexobarbital (B1194168) sleep time, and exhibited no sedative activity at doses up to 300 mg/kg p.o. uni.lumims.com
Absence of Significant Muscle Relaxant Effects
Unlike diazepam, this compound did not induce overt muscle relaxation. This was evidenced by its lack of effect on rotorod performance at doses up to 100 mg/kg p.o. uni.lumims.com Additionally, this compound did not potentiate the action of ethanol in this behavioral paradigm, further highlighting its distinct profile regarding muscle relaxant properties compared to classical benzodiazepines. uni.lumims.com
Table 3: Comparison of Sedative and Muscle Relaxant Effects
| Property | This compound | Diazepam |
| Sedation | Minimal/No effect at high doses (up to 300 mg/kg p.o.) uni.lumims.com | Known sedative effects uni.lumims.com |
| Muscle Relaxation | No overt effect (up to 100 mg/kg p.o.) uni.lumims.com | Known muscle relaxant effects uni.lumims.com |
| Potentiation of Ethanol | No potentiation uni.lumims.com | Potentiation observed uni.lumims.com |
| Locomotor Behavior | No marked effect uni.lumims.com | (Not explicitly detailed for Diazepam in provided sources) |
| Hexobarbital Sleep Time | No potentiation uni.lumims.com | (Not explicitly detailed for Diazepam in provided sources) |
Non-Potentiation of Ethanol Action
Preclinical studies have demonstrated that this compound does not potentiate the effects of ethanol. In behavioral paradigms, this compound, unlike diazepam, did not enhance the action of ethanol nih.govresearchgate.netresearchgate.net. This finding suggests a distinct pharmacological profile compared to classical benzodiazepines, which are known to interact synergistically with ethanol.
Effects on Locomotor Behavior
Investigations into the effects of this compound on locomotor behavior have shown that the compound has no marked impact. Even at high oral doses, this compound did not significantly affect locomotor activity nih.govresearchgate.netresearchgate.netresearchgate.net. This absence of effect on motor function further supports its profile as an anxiolytic agent with minimal sedative properties.
Influence on Hexobarbital Sleep Time
This compound has been observed to have no influence on hexobarbital sleep time. Studies indicated that this compound did not potentiate the sleep-inducing effects of hexobarbital nih.govresearchgate.netresearchgate.net. This characteristic is consistent with its reported lack of sedative activity, even at doses up to 300 mg/kg orally nih.gov.
Neuroanatomical Correlates of this compound Action
The pharmacological actions of this compound are closely linked to its modulation of GABAA receptors, with specific neuroanatomical distributions influencing its effects.
Role of γ1 Subunit Expression in Central Amygdala
This compound acts as a positive allosteric modulator at GABAA receptors, with a more pronounced potency at receptor types containing the γ1 subunit compared to benzodiazepines wikipedia.org. This enhanced potency is attributed to its unique alicyclic moiety wikipedia.org. The γ1 subunits are expressed at higher levels in the central amygdala wikipedia.org. Research indicates that γ1 subunits contribute to inhibitory transmission within the central amygdala uzh.ch. This suggests that the anxiolytic effects of this compound may be partly mediated through its preferential interaction with γ1-containing GABAA receptors in this brain region, which is crucial for processing fear and anxiety.
Modulation of GABAA Receptors in Tuberomamillary Nucleus Neurons
This compound modulates GABA-evoked currents in neurons of the tuberomamillary nucleus (TMN) nih.gov. The modulatory efficacy of this compound in histaminergic TMN neurons was found to be three times lower than in recombinant α1β2γ1 receptors nih.gov. Furthermore, in zinc-resistant TMN neurons, the modulatory potency of this compound shifted from an EC50 of 2.5 ± 0.4 μM in wild-type (WT) mice to 4.4 ± 0.5 μM in γ2 F77I mutant mice nih.gov. This change aligns with the observation that this compound exhibits approximately two times lower potency at γ1-containing GABAA receptors compared to γ2-containing ones nih.gov. The TMN is involved in the control of vigilance, and its neurons express various GABAA receptor subunits, including α1, α2, α5, γ1, and γ2 nih.gov.
Table 1: Modulatory Potency of this compound in Tuberomamillary Nucleus Neurons
| Neuronal Group | EC50 (μM) |
| WT Zinc-Resistant TMN Neurons | 2.5 ± 0.4 nih.gov |
| γ2 F77I Zinc-Resistant TMN Neurons | 4.4 ± 0.5 nih.gov |
Therapeutic Potential and Translational Research
Neurological and Psychiatric Disorders
CGS 20625 exhibits a promising pharmacological profile, particularly within the realm of neurological and psychiatric disorders, owing to its modulatory effects on the γ-aminobutyric acid type A (GABAA) receptor complex.
This compound functions as a potent, selective, and orally active partial agonist at the central benzodiazepine (B76468) receptor, demonstrating significant anxiolytic activity. wikipedia.orgwikipedia.orgwikipedia.orgmims.com Research indicates that this compound effectively inhibits the binding of [³H]-flunitrazepam to central benzodiazepine receptors with an inhibitory concentration 50% (IC50) of 1.3 nM. wikipedia.orgwikipedia.orgmims.comnih.gov This compound has been recognized as a novel pyrazolopyridine anxiolytic, producing anxiolytic effects without inducing sedation or notable muscle relaxant effects, even at elevated doses. wikipedia.orgwikipedia.orgconicet.gov.armims.com Its distinct pharmacological characteristics differentiate it from conventional benzodiazepines, particularly its reduced propensity for sedative and/or muscle relaxant side effects, making it a subject of interest for anxiety treatment research. conicet.gov.ar
Table 1: this compound Binding Affinity at Central Benzodiazepine Receptors
| Ligand | Target | IC |
| This compound | Central Benzodiazepine Receptors | 1.3 |
Beyond its anxiolytic properties, this compound also demonstrates anticonvulsant activity. wikipedia.orgwikipedia.orgguidetopharmacology.org It has been specifically utilized in research models involving pentylenetetrazol-induced seizures, highlighting its potential in managing seizure disorders. wikipedia.orgmims.comnih.gov The underlying mechanism involves its action as a positive allosteric modulator at various GABAA receptor types. wikipedia.org Given that the inhibitory neurotransmitter GABA plays a crucial role in regulating neuronal excitability, and disruptions in GABAergic transmission are implicated in the pathogenesis of certain seizure disorders, this compound's influence on GABAA receptors positions it as a relevant compound for epilepsy research. wikipedia.org It is also listed among compounds considered for addressing seizure generation during latent periods and in early chronic epilepsy. guidetoimmunopharmacology.org
The classification of this compound within "Neurological Disease" and "Neurodegenerative Disease-related Compound Libraries" suggests its broader potential beyond anxiety and epilepsy. wikipedia.orgnih.gov While direct detailed research on this compound for specific neurodegenerative diseases is not extensively documented, its role as a GABAA receptor modulator is significant. GABAergic dysfunction is a common feature in various neurological and neurodegenerative conditions, including Alzheimer's, Parkinson's, and Huntington's diseases. fishersci.canih.govnih.gov Notably, this compound exhibits a more pronounced potency at GABAA receptors containing the γ1 subunit compared to classical benzodiazepines. wikipedia.org Given that γ1 subunits are expressed at higher levels in regions such as the central amygdala, this selective modulation could hold implications for a wider range of neurological dysfunctions where these receptor subtypes play a role. wikipedia.org Ongoing research into novel therapeutic strategies for neurodegenerative diseases often focuses on restoring neurotransmitter balance and mitigating neuronal damage, areas where GABAergic modulation could be beneficial. nih.govnih.govsci-hub.se
Epilepsy and Seizure Disorders
Drug Discovery and Development Implications
The unique pharmacological profile of this compound offers valuable insights for advancing drug discovery and development efforts, particularly in designing new therapeutic agents with improved selectivity.
This compound is considered a compound of significant interest within the fields of pharmacology and medicinal chemistry. fishersci.ca Its status as a partial agonist for the central benzodiazepine receptor, combined with its anxiolytic and anticonvulsant effects without pronounced sedation, positions it as an intriguing lead compound for the development of novel therapeutic agents. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.comconicet.gov.ar Ongoing research involves the synthesis of analogs of this compound with modified chemical structures. This approach aims to optimize their biological activity and pharmacokinetic properties. fishersci.ca The rigorous process of drug development necessitates comprehensive in vitro and in vivo assays to determine the efficacy and safety of such compounds as potential drug candidates. fishersci.ca
This compound is recognized as a selective partial agonist for the benzodiazepine binding site of the GABAA receptor. wikipedia.org Its differential potency, particularly its more pronounced effect at γ1 subunit-containing receptor types compared to benzodiazepines, provides critical information for rational drug design. wikipedia.org Studies investigating the affinity of various benzodiazepine site ligands in the presence of point mutations in the GABAA receptor γ2 subunit contribute to the development of an integrated pharmacophore model of the benzodiazepine binding pocket, which is essential for rational drug design. mims.com
Furthermore, research indicates that this compound, along with CGS 9895, can bind to multiple sites on the GABAA receptor: the α+/γ− interface (benzodiazepine site) with high affinity, where they act as null modulators similar to flumazenil (B1672878), and the α+/β− interface with lower affinity, where they function as positive allosteric modulators. wikidata.org This complex binding characteristic underscores the importance of understanding functional selectivity, which arises from a drug's interaction with all its binding sites at a specific receptor subtype and concentration, for optimizing drug action. wikidata.org The principles of rational modulator design often leverage computational tools, such as the DOCK program, to identify and explore potential branching points on the structure-activity landscape of small molecule chemotypes, facilitating the development of ligands with desired selectivity profiles. nih.gov
Screening in Compound Libraries
This compound's unique pharmacological characteristics make it a valuable component in diverse compound libraries utilized for high-throughput screening and drug discovery initiatives. It is included in various specialized libraries, such as those focused on GABA receptors, neuronal signaling, and general bioactive compounds medchemexpress.commedchemexpress.comtargetmol.com. The integration of this compound into these collections allows researchers to explore its interactions with various biological targets and identify novel modulators for different receptor subtypes.
Research has shown that this compound, alongside similar compounds like CGS 9895, can interact with multiple binding sites on GABA-A receptors, specifically the α+/γ− and α+/β− interfaces, albeit with varying affinities researchgate.net. This dual binding capability is crucial for understanding the complex allosteric modulation of GABA-A receptors. For instance, this compound can act as a null modulator at the high-affinity benzodiazepine binding site (α+/γ− interface) while simultaneously mediating positive allosteric modulation at the α+/β− interface with lower affinity researchgate.net.
The compound's ability to modulate GABA-induced chloride currents in different GABA-A receptor subunit compositions highlights its utility in screening for subtype-selective ligands. Studies have investigated its efficiency in enhancing GABA-induced currents (I_GABA) across various receptor configurations, providing critical data for the design of more specific therapeutic agents meduniwien.ac.atresearchgate.netacs.org.
Table 1: Modulation of GABA-Induced Chloride Currents by this compound on GABA-A Receptor Subtypes meduniwien.ac.atacs.org
| GABA-A Receptor Subtype | Enhancement of I_GABA at 100 µM this compound (% ± S.E.) |
| α1β2γ2S | 775 ± 17 |
| α1β2γ1 | 526 ± 14 |
| α1β2 | 157 ± 17 |
Role as a Preclinical Research Tool
This compound serves as an important preclinical research tool for investigating the complexities of GABA-A receptor pharmacology and for modeling neurological conditions such as anxiety and epilepsy medchemexpress.comtargetmol.comresearchgate.net. Its profile as a partial agonist with anxiolytic and anticonvulsant properties, devoid of significant sedation or muscle relaxation, makes it particularly valuable for differentiating mechanisms of action from traditional benzodiazepines nih.govwikipedia.orgresearchgate.net.
In preclinical animal models, this compound has demonstrated efficacy in blocking pentylenetetrazol-induced seizures, an established model for anticonvulsant activity medchemexpress.comnih.gov. Furthermore, in the Cook-Davidson conflict paradigm, a behavioral test for anxiolytic effects, this compound selectively increased conflict responding at a minimal effective dose of 0.3 mg/kg orally, which is significantly lower than diazepam's 3.0 mg/kg orally nih.govresearchgate.net.
The compound's lack of impact on locomotor behavior, rotorod performance (indicating no overt muscle relaxation), and its inability to potentiate ethanol's effects or hexobarbital (B1194168) sleep time at high doses (up to 300 mg/kg orally) underscore its distinct pharmacological profile compared to full benzodiazepine agonists nih.govresearchgate.net. This selectivity allows researchers to explore the therapeutic benefits of GABA-A receptor modulation without confounding sedative or motor-impairing effects.
Studies have also leveraged this compound to gain insights into the pharmacological properties of GABA-A receptors containing specific subunits, such as the γ1 subunit, which are expressed in only a few brain regions and represent interesting drug targets meduniwien.ac.atacs.org. Its interaction with α6-containing GABA-A receptors has also been explored in the context of essential tremor, highlighting its utility in probing specific receptor subtypes for potential therapeutic strategies essentialtremor.orgnih.gov.
Table 2: Preclinical Efficacy of this compound Compared to Diazepam nih.govresearchgate.net
| Preclinical Measure | This compound | Diazepam |
| [3H]-flunitrazepam binding (IC₅₀) | 1.3 nM medchemexpress.comnih.gov | Not specified in direct comparison |
| Pentylenetetrazol discriminative cue (ED₅₀ p.o.) | 1.7 mg/kg nih.gov | Not specified in direct comparison |
| Cook-Davidson conflict responding (Minimal Effective Dose p.o.) | 0.3 mg/kg nih.gov | 3.0 mg/kg nih.gov |
| Effect on Variable Interval Responding | No effect up to 100 mg/kg nih.gov | Minimal sedation nih.gov |
| Effect on Rotorod Performance | No effect up to 100 mg/kg nih.gov | Impaired performance nih.gov |
| Potentiation of Ethanol (B145695) Action | No potentiation nih.gov | Potentiates nih.gov |
| Potentiation of Hexobarbital Sleep Time | No potentiation nih.gov | Potentiates nih.gov |
| Sedative Activity | No sedative activity up to 300 mg/kg nih.gov | Sedative activity observed nih.gov |
Advanced Research Methodologies and Future Directions
In Silico Modeling and Molecular Docking Studies
In silico modeling and molecular docking studies are computational approaches that predict the preferred orientation of a ligand when bound to a receptor, offering insights into binding modes and structural hypotheses tuwien.at.
CGS 20625 has been shown to modulate GABA-induced chloride currents (IGABA) in α1β2γ1-GABAA receptors and α1β2γ2S receptors, demonstrating high efficiency in enhancing these currents nih.govcapes.gov.br. Research indicates that this compound can interact with two distinct binding sites on GABAA receptors: the α+/γ− interface (benzodiazepine site) and the α+/β− interface researchgate.net. At the high-affinity benzodiazepine (B76468) site (α+/γ− interface), this compound acts as a "null modulator," similar to flumazenil (B1672878) researchgate.net. Conversely, at the α+/β− interface, it functions as a positive allosteric modulator, albeit with lower affinity researchgate.net. The observation that different benzodiazepine site ligands employ distinct binding modes, rather than a single common mode, provides crucial structural hypotheses that can guide the future optimization of both benzodiazepine site ligands and compounds interacting with homologous α+/β− sites researchgate.net.
Data on this compound's modulation of GABA-induced currents:
| Receptor Subtype | This compound Concentration (µM) | Enhancement of IGABA (% over control) | Citation |
| α1β2γ2S | 100 | 775 ± 17 | nih.govcapes.gov.bracs.org |
| α1β2γ1 | 100 | 526 ± 14 | nih.govcapes.gov.bracs.org |
| α1β2 | 100 | 157 ± 17 | nih.govcapes.gov.bracs.org |
The detailed understanding of this compound's specific interactions with various GABAA receptor subtypes, derived from experimental studies, is instrumental in advancing computational drug design efforts. Computational methods, including molecular docking and molecular dynamics simulations, are widely utilized to predict ligand-protein binding affinities and to design novel compounds with desired pharmacological profiles tuwien.atresearchgate.netlanl.govmdpi.com. The comprehensive pharmacological characterization of this compound provides valuable empirical data for training, validating, and refining in silico models aimed at identifying or optimizing GABAA receptor modulators lanl.govmdpi.com. This approach can accelerate the discovery of new therapeutic agents by allowing for the virtual screening of large compound libraries and the rational design of molecules with improved selectivity and efficacy lanl.gov.
Ligand Binding Modes and Structural Hypotheses
Genetic Manipulation and Knock-in Models in GABAA Receptor Research
Genetic manipulation, particularly the development of knock-in mouse models, has been pivotal in elucidating the roles of specific GABAA receptor subunits and their interactions with pharmacological agents.
The γ2F77I knock-in mouse model is a significant tool in GABAA receptor research. This specific mutation (phenylalanine at position 77 mutated to isoleucine in the γ2 subunit) renders GABAA receptors insensitive to certain benzodiazepine site ligands, such as zolpidem, across the entire brain researchgate.net. This genetic alteration allows researchers to selectively modulate reintroduced wild-type γ2 subunits in specific neuronal populations, thereby providing precise insights into the functional roles of GABAA receptor subtypes in vivo researchgate.net.
Studies involving this compound in γ2F77I mice have revealed alterations in its modulatory potency compared to wild-type animals. For instance, in zinc-resistant tuberomammillary nucleus (TMN) neurons, the modulatory potency (EC50) of this compound shifted from 2.5 µM in wild-type (WT) mice to 4.4 µM in γ2F77I mice nih.gov. This change aligns with the observation that this compound exhibits a lower potency at γ2-containing GABAA receptors compared to γ1-containing receptors nih.gov. Furthermore, the γ2F77I mutation has been shown to abolish the potentiation effect of flumazenil, another benzodiazepine-site ligand nih.gov. These findings highlight the importance of the γ2 subunit in mediating the effects of benzodiazepine-site modulators like this compound and provide a foundation for understanding the subunit-specific pharmacology of GABAA receptors capes.gov.brnih.gov.
Data on this compound's modulatory potency in mouse neurons:
| Neuron Type (Mouse) | EC50 (µM) | Citation |
| WT Zinc-sensitive | 1.1 ± 0.1 | nih.gov |
| KI (γ2F77I) Zinc-resistant | 3.4 ± 0.4 | nih.gov |
| WT TMN | 2.5 | nih.gov |
| γ2F77I TMN | 4.4 | nih.gov |
Advanced Electrophysiological Techniques
Electrophysiological techniques are fundamental for directly measuring the functional responses of ion channels and receptors, providing critical data on ligand efficacy and potency.
The two-microelectrode voltage-clamp (TEVC) method is an advanced electrophysiological technique extensively employed in the study of GABAA receptors and their modulation by compounds such as this compound nih.govcapes.gov.brmeduniwien.ac.atresearchgate.net. This technique is particularly suitable for large cells like Xenopus laevis oocytes, which are commonly used to express recombinant GABAA receptors of defined subunit composition nih.govcapes.gov.brmeduniwien.ac.atresearchgate.netmoleculardevices.com.
In the TEVC method, two microelectrodes are inserted into the oocyte: one to inject current and control the membrane potential (voltage clamp), and the other to record the resulting changes in membrane potential moleculardevices.com. This setup allows for precise measurement of GABA-induced chloride currents (IGABA) and their modulation by pharmacological agents nih.govcapes.gov.brmeduniwien.ac.at. Using this technique, researchers have analyzed the modulatory effects of this compound on various GABAA receptor subtypes, including α1β2γ1 and α1β2γ2S nih.govcapes.gov.brmeduniwien.ac.atresearchgate.net. These studies have quantified the potency and efficiency of this compound, demonstrating its capacity to significantly enhance IGABA, with higher efficiency observed on γ2S-containing receptors compared to γ1-containing or β-only receptors nih.govcapes.gov.brresearchgate.net. The TEVC method thus provides direct functional evidence of this compound's allosteric modulation of GABAA receptors, contributing significantly to understanding its pharmacological profile.
Investigation of Pharmacological Efficacy in Specific Neuronal Circuits
This compound functions as a positive allosteric modulator at various gamma-aminobutyric acid type A (GABAA) receptor subtypes. wikipedia.org A notable aspect of its pharmacological efficacy lies in its pronounced potency at GABAA receptors containing the γ1 subunit. wikipedia.orgnih.gov This heightened affinity is particularly relevant given that γ1 subunits are expressed at higher levels within the central amygdala, a brain region critically involved in anxiety and fear processing. wikipedia.org
Research indicates that this compound potently inhibits [3H]-flunitrazepam binding to central benzodiazepine receptors, demonstrating an IC50 of 1.3 nM. nih.gov This suggests a high affinity for the benzodiazepine binding site on the GABAA receptor. Furthermore, studies have shown this compound to be an efficient positive modulator of γ1-containing recombinant α1β2γ1-GABAA receptors, enhancing GABA responses by over 600% compared to control conditions. nih.gov
While this compound exhibits significant modulatory activity, its efficacy can vary across different neuronal populations. For instance, its modulatory efficacy in histaminergic neurons was observed to be three times lower than in recombinant α1β2γ1 receptors. nih.gov This difference may be attributed to the distinct properties of this compound at β1- versus β3-containing GABAA receptors. nih.gov In vivo studies have confirmed its selective anxiolytic activity. nih.gov
The following table summarizes key pharmacological efficacy data for this compound:
| Parameter | Value | Reference |
| IC50 for [3H]-flunitrazepam binding | 1.3 nM | nih.gov |
| Enhancement of GABA responses (α1β2γ1-GABAAR) | >600% | nih.gov |
| Modulatory efficacy in histaminergic neurons | 3x lower | nih.gov |
Exploration of Long-Term Effects and Tolerance Development
Specific comprehensive data on the long-term effects and tolerance development of this compound are not extensively documented in the current scientific literature. However, as a nonbenzodiazepine anxiolytic, insights can be drawn from the broader class of nonbenzodiazepines. General research on nonbenzodiazepines suggests that while there is limited evidence, tolerance development may be slower compared to benzodiazepines. wikipedia.org
Despite this, it is generally recognized that long-term use of sedative-hypnotics, including nonbenzodiazepines, is not widely recommended due to concerns regarding the potential for tolerance and dependence. wikipedia.orgresearchgate.net Prolonged administration of such agents can lead to a loss of efficacy as the body adapts to the drug's presence. wikipedia.org The mechanisms underlying tolerance to GABAergic drugs often involve alterations in GABAA receptor function or subunit composition, as observed with other compounds acting on these receptors. researchgate.net Further dedicated research is necessary to fully elucidate the long-term pharmacological profile and tolerance development specific to this compound.
Q & A
Q. What is the primary pharmacological mechanism of CGS 20625 in modulating GABAA receptors, and how does this relate to its anxiolytic properties?
this compound acts as a partial agonist at central benzodiazepine receptors (BZRs), enhancing GABAA receptor-mediated chloride ion influx. Its anxiolytic and anticonvulsant effects arise from preferential binding to α1β2γ receptor subtypes, which are predominant in brain regions associated with anxiety regulation. Experimental validation involves competitive binding assays (e.g., inhibition of [³H]-flunitrazepam binding) and in vivo behavioral models (e.g., elevated plus-maze tests) .
Q. Which experimental models are most suitable for studying the anticonvulsant efficacy of this compound?
Methodologies include:
- In vitro : Electrophysiological assays using recombinant α1β2γ1/γ2 GABAA receptors to measure chloride current potentiation.
- In vivo : Chemoconvulsant models (e.g., pentylenetetrazole-induced seizures) or genetic epilepsy models (e.g., DBA/2 mice). Ensure dose-response curves are established to differentiate efficacy from sedation .
Q. How does this compound compare to classical benzodiazepines in receptor affinity and therapeutic index?
this compound exhibits higher specificity for BZRs but lower intrinsic efficacy compared to full agonists like diazepam. Its partial agonism reduces risks of tolerance and withdrawal. Competitive radioligand displacement assays (e.g., against [³H]-Ro15-4513) and safety profiling in rodent models are critical for comparative analysis .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported efficacy of this compound across GABAA receptor subunit combinations?
Contradictions arise from differential modulation of γ1- vs. γ2-containing receptors. Use subunit-specific transfection in HEK293 cells to isolate receptor subtypes. Pair this with concentration-response analyses (e.g., EC50 values for GABA potentiation) and fluorometric imaging plate reader (FLIPR) assays to quantify intracellular calcium flux. Meta-analyses of existing datasets (e.g., Khom et al., 2005) can contextualize discrepancies .
Q. How can researchers design studies to investigate the role of γ1-subunits in this compound's partial agonism?
- Step 1 : Generate γ1-knockout or γ1-overexpressing transgenic animal models.
- Step 2 : Compare this compound’s behavioral and electrophysiological effects in these models vs. wild-type.
- Step 3 : Use site-directed mutagenesis to identify critical γ1 residues influencing binding kinetics. Reference FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure experimental rigor .
Q. What methodologies address conflicting data on this compound's potency in zinc-sensitive vs. zinc-resistant GABAA receptor populations?
- Approach : Utilize single-cell RT-PCR to correlate receptor subunit composition (e.g., α1β2γ1 vs. α1β2γ2) with zinc sensitivity in histaminergic neurons.
- Data Analysis : Apply Schild regression to assess competitive antagonism by zinc. Replicate findings across multiple labs to control for batch effects .
Methodological Guidance
Q. How should researchers optimize dose selection for in vivo studies of this compound to avoid confounding sedative effects?
- Preclinical Testing : Conduct rotarod and open-field tests to establish a dose window separating anxiolytic efficacy from motor impairment.
- Pharmacokinetics : Measure plasma and brain concentrations via LC-MS/MS to correlate exposure with behavioral outcomes .
Q. What statistical frameworks are robust for analyzing non-linear responses in this compound receptor binding assays?
- Model : Use a four-parameter logistic equation (Hill slope) to fit concentration-response curves.
- Validation : Bootstrap resampling to estimate confidence intervals for EC50 and efficacy (Emax). Report effect sizes (Cohen’s d) for cross-study comparisons .
Data Contradiction and Replication
Q. How can meta-analysis reconcile variability in this compound's efficacy across anxiety models?
Q. What steps ensure reproducibility when studying this compound's interaction with atypical BZR subtypes?
- Protocol Standardization : Pre-register methods for receptor preparation (e.g., detergent choice, incubation time).
- Blinding : Use coded drug solutions to eliminate observer bias in electrophysiological recordings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
